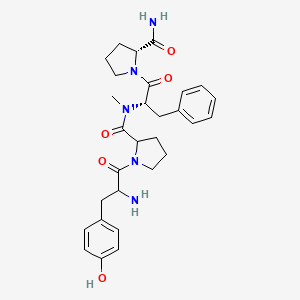

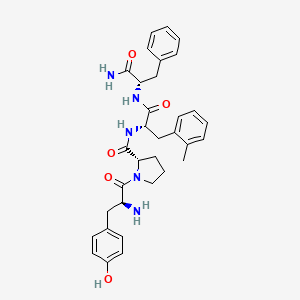

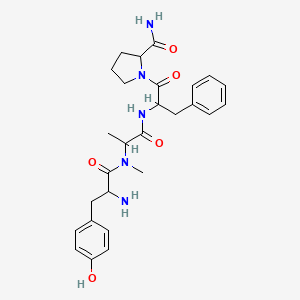

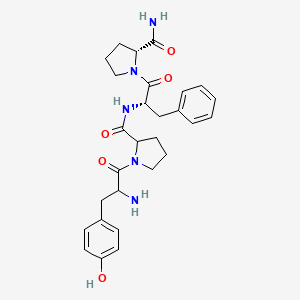

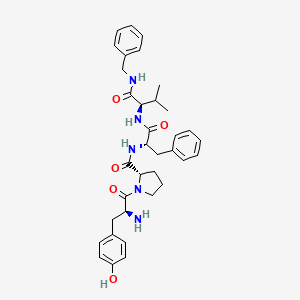

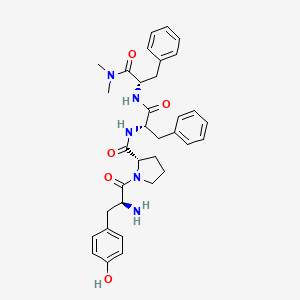

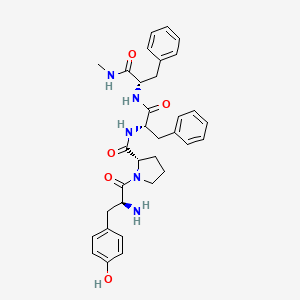

Tyr-Pro-Phe-Phe-NHCH3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung ist ein endogenes Opioidpeptid mit hoher Affinität und Selektivität für den μ-Opioidrezeptor, der eine entscheidende Rolle bei der Schmerzmodulation und anderen physiologischen Prozessen spielt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

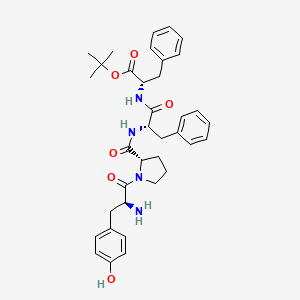

Die Synthese von Tyr-Pro-Phe-Phe-NHCH3 erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition geschützter Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst folgende Schritte:

Harzbeladung: Die erste Aminosäure, Tyrosin, wird an das Harz gebunden.

Kopplung: Jede nachfolgende Aminosäure (Prolin, Phenylalanin, Phenylalanin) wird unter Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Kette gekoppelt.

Entschützung: Die Schutzgruppen an den Aminosäuren werden mit Trifluoressigsäure (TFA) entfernt.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, aber in größerem Maßstab. Automatische Peptidsynthesizer werden oft verwendet, um den Prozess zu rationalisieren, und Hochleistungsflüssigchromatographie (HPLC) wird zur Reinigung eingesetzt. Der Einsatz fortschrittlicher Technologien gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Pro-Phe-Phe-NHCH3 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid, tyrosine, is attached to the resin.

Coupling: Each subsequent amino acid (proline, phenylalanine, phenylalanine) is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The use of advanced technologies ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

Tyr-Pro-Phe-Phe-NHCH3 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Tyrosinrest kann oxidiert werden, um Dityrosin oder andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Peptidbindungen oder bestimmte Aminosäureseitenketten angreifen.

Substitution: Substitutionsreaktionen können die Seitenketten der Aminosäuren modifizieren, wie z. B. die Nitrierung der Phenylalaninreste.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid (NaBH4) oder andere Reduktionsmittel.

Substitution: Salpetersäure (HNO3) für Nitrierungsreaktionen.

Hauptprodukte, die gebildet werden

Oxidation: Dityrosin, oxidierte Phenylalaninderivate.

Reduktion: Reduzierte Peptidbindungen, modifizierte Aminosäureseitenketten.

Substitution: Nitrierte Phenylalaninreste.

Wissenschaftliche Forschungsanwendungen

Tyr-Pro-Phe-Phe-NHCH3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht für seine Rolle bei der Schmerzmodulation und Wechselwirkung mit Opioidrezeptoren.

Medizin: Als potenzieller therapeutischer Wirkstoff zur Schmerztherapie ohne die Nebenwirkungen untersucht, die mit traditionellen Opioiden verbunden sind.

Industrie: Wird bei der Entwicklung von Peptid-basierten Arzneimitteln und als Referenzverbindung in analytischen Verfahren eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an den μ-Opioidrezeptor, einen G-Protein-gekoppelten Rezeptor (GPCR), der sich im zentralen Nervensystem befindet. Nach der Bindung aktiviert er den Rezeptor, was zur Hemmung der Adenylatcyclase, zur Reduktion der cyclischen Adenosinmonophosphat (cAMP)-Spiegel und zur anschließenden Verringerung der Neurotransmitterfreisetzung führt. Dies führt zu analgetischen Wirkungen und Modulation von Schmerzbahnen .

Wirkmechanismus

Tyr-Pro-Phe-Phe-NHCH3 exerts its effects by binding to the μ-opioid receptor, a G-protein-coupled receptor (GPCR) located in the central nervous system. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent decrease in neurotransmitter release. This results in analgesic effects and modulation of pain pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

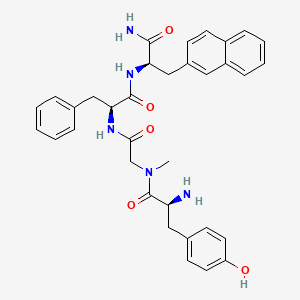

Endomorphin 1: Tyr-Pro-Trp-Phe-NHCH3

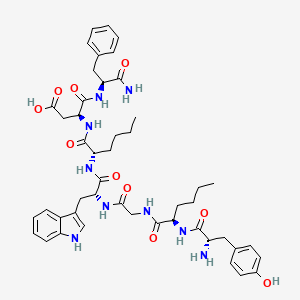

Leu-Enkephalin: Tyr-Gly-Gly-Phe-Leu

Met-Enkephalin: Tyr-Gly-Gly-Phe-Met

Einzigartigkeit

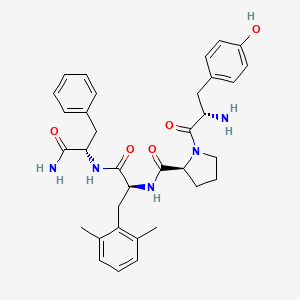

Tyr-Pro-Phe-Phe-NHCH3 ist aufgrund seiner hohen Affinität und Selektivität für den μ-Opioidrezeptor einzigartig, was ihn von anderen Opioidpeptiden unterscheidet. Seine spezifische Aminosäuresequenz und seine strukturelle Konformation tragen zu seinen potenten analgetischen Eigenschaften und reduzierten Nebenwirkungen im Vergleich zu traditionellen Opioiden bei .

Eigenschaften

Molekularformel |

C33H39N5O5 |

|---|---|

Molekulargewicht |

585.7 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H39N5O5/c1-35-30(40)27(20-22-9-4-2-5-10-22)36-31(41)28(21-23-11-6-3-7-12-23)37-32(42)29-13-8-18-38(29)33(43)26(34)19-24-14-16-25(39)17-15-24/h2-7,9-12,14-17,26-29,39H,8,13,18-21,34H2,1H3,(H,35,40)(H,36,41)(H,37,42)/t26-,27-,28-,29-/m0/s1 |

InChI-Schlüssel |

WEITVBLLGNOHNQ-DZUOILHNSA-N |

Isomerische SMILES |

CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |

Kanonische SMILES |

CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-Amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-(3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl)-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B10853656.png)

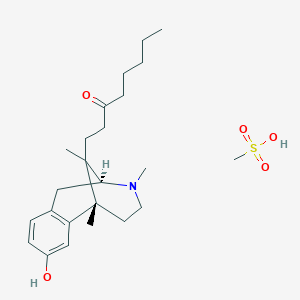

![1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853666.png)

![Methyl 2-[3-ethenyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B10853671.png)